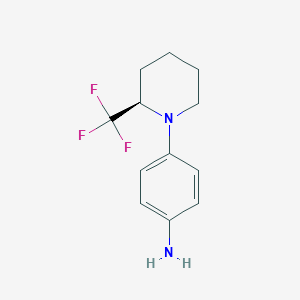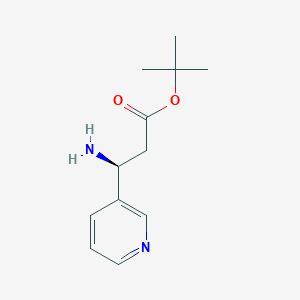
(S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate is a chiral compound with a tert-butyl ester group, an amino group, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and 3-aminopyridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a chiral catalyst to ensure the desired stereochemistry. The reaction may proceed through a Michael addition followed by esterification.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
(S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like acyl chlorides or anhydrides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce piperidine derivatives.
科学的研究の応用
(S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the interaction of pyridine-containing compounds with biological targets.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of (S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino group and pyridine ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Ethyl 3-amino-3-(pyridin-3-yl)propanoate: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
3-Amino-3-(pyridin-3-yl)propanoic acid: Lacks the ester group, making it more polar and potentially more reactive in certain conditions.
Uniqueness
(S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate is unique due to its chiral nature and the presence of the tert-butyl ester group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
tert-butyl (3S)-3-amino-3-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)7-10(13)9-5-4-6-14-8-9/h4-6,8,10H,7,13H2,1-3H3/t10-/m0/s1 |
InChIキー |
CXAKFVVLZRZSGA-JTQLQIEISA-N |
異性体SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CN=CC=C1)N |
正規SMILES |
CC(C)(C)OC(=O)CC(C1=CN=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


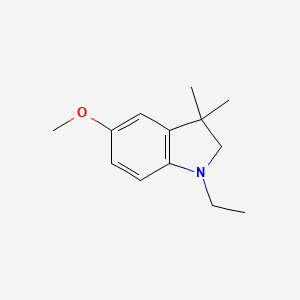
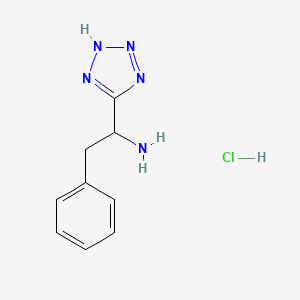
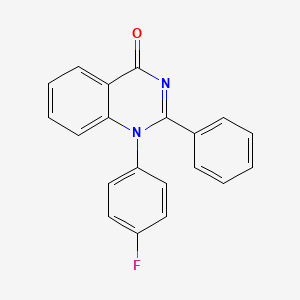
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13103723.png)
![2h-Benzo[g]thiazolo[5,4-e]indole](/img/structure/B13103727.png)


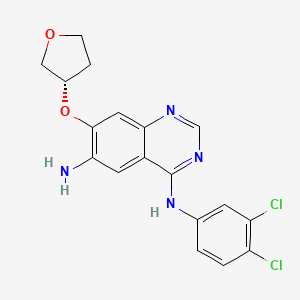
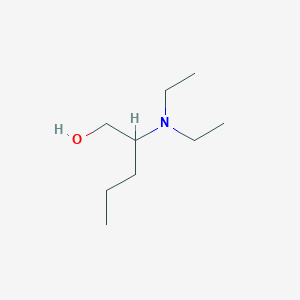
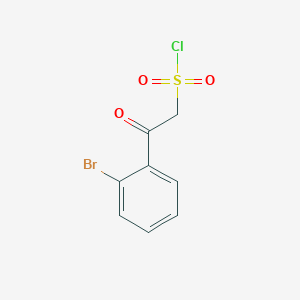
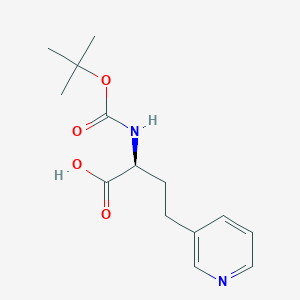
![5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13103763.png)
![5,6-Dibromobenzo[d]thiazol-2(3H)-one](/img/structure/B13103770.png)
